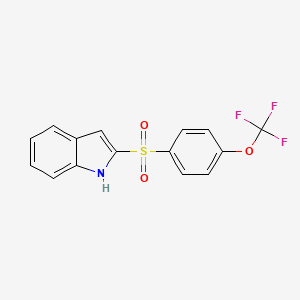![molecular formula C13H16FNO4 B13089930 2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID is an organic compound that features a benzyloxycarbonyl (CBZ) protecting group, an amino group, and a fluorinated pentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (CBZ) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Pentanoic Acid Moiety: The pentanoic acid chain is constructed through a series of reactions, including alkylation and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for CBZ group removal.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the free amine.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Aplicaciones Científicas De Investigación
2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential as a building block in peptide synthesis and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID involves its interaction with biological molecules through its functional groups. The CBZ-protected amine can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-([(BENZYLOXY)CARBONYL]AMINO)-2-HYDROXYACETIC ACID: Similar in structure but contains a hydroxyl group instead of a fluorine atom.
2-([(BENZYLOXY)CARBONYL]AMINO)-2-AMINOACETIC ACID: Contains an additional amino group, making it more reactive in certain biochemical applications.
Uniqueness
2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C13H16FNO4 |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
5-fluoro-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H16FNO4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,18)(H,16,17) |
Clave InChI |
MEIBGLWBUAQGRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


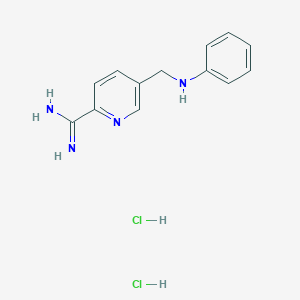
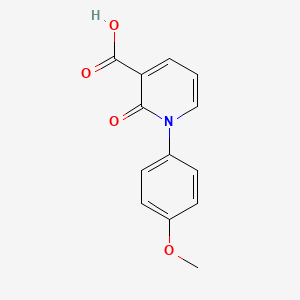
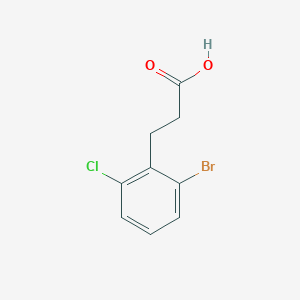
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)

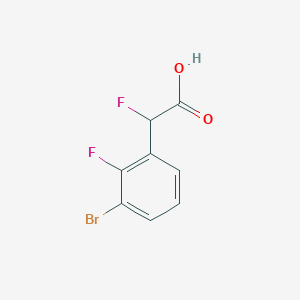
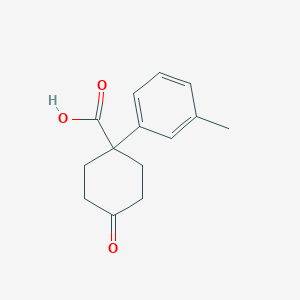
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
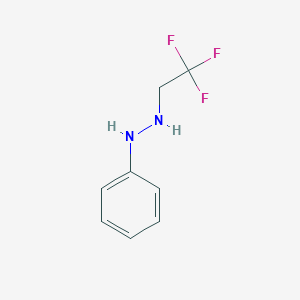
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
